A Technical Guide to Porcine Galanin: Sequence, Signaling, and Experimental Analysis
A Technical Guide to Porcine Galanin: Sequence, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the porcine galanin amino acid sequence, its receptor binding affinities, associated signaling pathways, and the experimental protocols used for its characterization. Galanin is a widely expressed neuropeptide involved in a variety of physiological processes, making it a significant target for therapeutic research.[1][2]
Porcine Galanin Amino Acid Sequence
Galanin was first discovered and its sequence determined from porcine intestinal extracts.[1][3] It is a 29-amino acid peptide with a C-terminal amide structure.[3][4]
The complete amino acid sequence of porcine galanin is: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-His-Asp-Lys-Tyr-Gly-Leu-Ala-NH2 [3][4]
Precursor Protein
Porcine galanin is synthesized as a larger precursor protein called preprogalanin, which is 123 amino acids long.[5][6] This precursor is then cleaved to produce the mature galanin peptide and a 59-amino acid galanin message-associated peptide (GMAP).[2][5]
Galanin-Like Peptide (GALP)
A related peptide, Galanin-Like Peptide (GALP), has also been isolated from the porcine hypothalamus.[7][8] It is a 60-amino acid peptide that shares sequence homology with galanin, particularly in the biologically active N-terminal region.[8]
The amino acid sequence for porcine GALP is: H-Ala-Pro-Val-His-Arg-Gly-Arg-Gly-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Val-Leu-His-Pro-Pro-Ser-Arg-Ala-Glu-Gly-Gly-Gly-Lys-Gly-Lys-Thr-Ala-Leu-Gly-Ile-Leu-Asp-Leu-Trp-Lys-Ala-Ile-Asp-Gly-Leu-Pro-Tyr-Pro-Gln-Ser-Gln-Leu-Ala-Ser-OH [7]
Quantitative Data: Receptor Binding Affinity
Galanin exerts its effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][9] Porcine galanin and GALP exhibit different binding affinities for these receptors.
| Ligand | Receptor Subtype | Binding Affinity (IC50/pKi) | Species | Reference |
| Porcine Galanin | human GAL1 | pKi = 9.63 | Human | [4][10] |
| Porcine Galanin | rat GAL1 | pKi = 9.49 | Rat | [4][10] |
| Porcine Galanin | human GAL2 | pKi = 9.02 | Human | [4][10] |
| Porcine Galanin | rat GAL2 | pKi = 8.98 | Rat | [4][10] |
| Porcine Galanin | human GAL3 | pKi = 8.01 | Human | [4][10] |
| Porcine Galanin | rat GAL3 | pKi = 8.14 | Rat | [4][10] |
| Porcine GALP | GALR1 | IC50 = 4.3 nM | Porcine | [7][8] |
| Porcine GALP | GALR2 | IC50 = 0.24 nM | Porcine | [7][8] |
Galanin Receptor Signaling Pathways
The three galanin receptor subtypes couple to different G proteins and initiate distinct intracellular signaling cascades.[9][11]
GALR1 and GALR3 Signaling
GALR1 and GALR3 primarily couple to the inhibitory Gαi/o pathway.[9][11] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][11]
GALR2 Signaling
In contrast, GALR2 mainly signals through the Gαq/11 pathway, which activates phospholipase C (PLC).[9][12] This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[12][13] GALR2 can also couple to Gαi/o and Gα12/13 proteins.[13][14]
Experimental Protocols
A variety of experimental techniques are employed to study porcine galanin, from determining its amino acid sequence to characterizing its interaction with its receptors.
Peptide Sequencing
Edman Degradation: This classical method sequentially removes amino acids from the N-terminus of a peptide.[15]
-
Coupling: The peptide's N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions.[16]
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved using an anhydrous acid like trifluoroacetic acid (TFA).[16]
-
Conversion: The cleaved amino acid derivative is treated with an aqueous acid to form a more stable phenylthiohydantoin (PTH)-amino acid.[16]
-
Identification: The PTH-amino acid is identified by chromatography, typically High-Performance Liquid Chromatography (HPLC), by comparing its retention time to standards.[16] The cycle is then repeated for the next amino acid.
Tandem Mass Spectrometry (MS/MS): This is a high-throughput and sensitive method for peptide sequencing.[15]
-
Ionization: Peptides are ionized, commonly using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[17]
-
MS1 Scan: The first mass spectrometer separates the ionized peptides based on their mass-to-charge (m/z) ratio.[16]
-
Fragmentation: A specific peptide ion is selected and fragmented, usually by collision-induced dissociation (CID).[16]
-
MS2 Scan: The m/z ratios of the resulting fragment ions are measured in the second mass spectrometer.[16]
-
Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions. This can be done through database searching or de novo sequencing.
Receptor Binding and Functional Assays
Radioligand Binding Assay: This traditional method is used to determine the binding affinity of ligands to their receptors.
-
Preparation: Cell membranes expressing the galanin receptor of interest are prepared.
-
Incubation: The membranes are incubated with a radiolabeled galanin analog (e.g., ¹²⁵I-galanin) and varying concentrations of unlabeled porcine galanin.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Analysis: The data is used to calculate the IC50 value, which is the concentration of unlabeled ligand that displaces 50% of the specific binding of the radioligand.
NanoBRET (Bioluminescence Resonance Energy Transfer) Assay: A live-cell assay to quantify ligand-receptor interactions in real-time.[18]
-
Cell Line Generation: A cell line (e.g., HEK293) is engineered to express the galanin receptor tagged with a NanoLuc luciferase variant (e.g., HiBiT).[18]
-
Assay Setup: The cells are incubated with a cell-permeable luciferase substrate (furimazine) and a fluorescently labeled galanin tracer.[18]
-
BRET Measurement: When the fluorescent tracer binds to the tagged receptor, energy is transferred from the luciferase (donor) to the fluorophore (acceptor), generating a BRET signal.[18]
-
Competition Assay: To determine the affinity of unlabeled ligands like porcine galanin, they are added in increasing concentrations to compete with the tracer, causing a decrease in the BRET signal.[18]
RNAscope in situ Hybridization: A technique to detect and quantify mRNA expression within intact cells and tissues, useful for localizing galanin and its receptor transcripts.[19]
-
Tissue Preparation: Fresh frozen tissue sections are prepared.[19]
-
Permeabilization: The tissue is treated to allow entry of the probes.
-
Hybridization: Target-specific oligonucleotide probes are hybridized to the RNA of interest (e.g., galanin or GALR1 mRNA).
-
Signal Amplification: A cascade of hybridization events creates a signal amplification tree.
-
Visualization: The amplified signal is visualized using fluorescently labeled probes and imaged with a confocal microscope.[19]
Experimental Workflows
The following diagrams illustrate generalized workflows for key experimental procedures in galanin research.
References
- 1. Galanin - Wikipedia [en.wikipedia.org]
- 2. Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galanin - a novel biologically active peptide from porcine intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanin (porcine) -HongTide Biotechnology [hongtide.com]
- 5. pnas.org [pnas.org]
- 6. uniprot.org [uniprot.org]
- 7. lifetein.com [lifetein.com]
- 8. glpbio.com [glpbio.com]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
- 18. americanpeptidesociety.org [americanpeptidesociety.org]
- 19. Cell-type specific expression and behavioral impact of galanin and GalR1 in the locus coeruleus during opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
